Pipampérone

Vue d'ensemble

Description

La pipampérone est un antipsychotique typique appartenant à la famille des butyrophénones. Elle a été développée par Janssen Pharmaceutica en 1961 et est principalement utilisée dans le traitement de la schizophrénie et comme somnifère pour la dépression . La this compound est connue pour ses effets sédatifs et sa capacité à normaliser les cycles de sommeil chez les patients psychiatriques .

Applications De Recherche Scientifique

Pipamperone has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of butyrophenone derivatives.

Biology: Investigated for its effects on neurotransmitter receptors and its potential neuroprotective properties.

Medicine: Extensively studied for its antipsychotic and sedative effects, particularly in the treatment of schizophrenia and depression.

Mécanisme D'action

Target of Action

Pipamperone, a typical antipsychotic of the butyrophenone family , primarily targets the 5-HT2A receptors , with nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and perception.

Mode of Action

Pipamperone acts as an antagonist at its target receptors . It binds to these receptors, blocking their activation by neurotransmitters. This blockage alters the neurotransmission pathways, leading to changes in the transmission of signals in the brain .

Biochemical Pathways

The antagonistic action of pipamperone on 5-HT2A and D4 receptors disrupts the normal functioning of serotonin and dopamine pathways . This disruption can affect various downstream effects, including mood regulation and perception. The exact biochemical pathways and their downstream effects are complex and may vary depending on the individual’s physiological state.

Pharmacokinetics

It’s known that pipamperone has sedative effects, which may be beneficial in managing agitation and disordered sleep . More research is needed to outline the ADME properties of pipamperone and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of pipamperone’s action are primarily its antidopaminergic and anti-serotonergic properties . These properties have been noted for their anti-agitation effects and ability to normalize sleep rhythms in psychiatric patients . One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, which could explain its effectiveness in decreasing positive psychotic symptoms, such as delusions and hallucinations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pipamperone. For instance, the drug’s effectiveness can be influenced by the individual’s physiological state, including their age, weight, and overall health status . .

Analyse Biochimique

Biochemical Properties

Pipamperone interacts with various enzymes, proteins, and other biomolecules. It binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1, and D4 antagonist .

Cellular Effects

Pipamperone has significant effects on various types of cells and cellular processes. It has sedative effects, which may be beneficial in the management of agitation and disordered sleep . Pipamperone, showing antidopaminergic and anti-serotonergic properties, has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .

Molecular Mechanism

Pipamperone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .

Temporal Effects in Laboratory Settings

It is known that pipamperone has a half-life of 17-22 hours .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La pipampérone est synthétisée par un processus en plusieurs étapes impliquant la réaction de la 4-fluorobutyrophénone avec la pipéridine pour former le composé intermédiaire. Cet intermédiaire est ensuite mis en réaction avec la 4-pipéridinopipéridine pour obtenir la this compound .

Méthodes de Production Industrielle : La production industrielle de la this compound implique l'utilisation de réacteurs à grande échelle et d'environnements contrôlés pour garantir la pureté et le rendement du produit final. Le processus comprend généralement des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions : La pipampérone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former ses dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle pipéridine.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que les composés N-oxydes et halogénés .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé de référence dans l'étude des dérivés de la butyrophénone.

Biologie : Etudiée pour ses effets sur les récepteurs des neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Etudiée de manière approfondie pour ses effets antipsychotiques et sédatifs, en particulier dans le traitement de la schizophrénie et de la dépression.

5. Mécanisme d'Action

La this compound exerce ses effets principalement en se liant aux récepteurs de la sérotonine 5-HT2A et de la dopamine D4. Elle agit comme un antagoniste à ces récepteurs, inhibant ainsi l'action de la sérotonine et de la dopamine. Ce mécanisme contribue à réduire les symptômes psychotiques et à normaliser les cycles de sommeil chez les patients .

Composés Similaires :

Lévomépromazine : Un autre antipsychotique faiblement puissant aux effets sédatifs.

Melpérone : Un dérivé de la butyrophénone aux propriétés antipsychotiques similaires.

Halopéridol : Un antipsychotique fortement puissant avec un profil de liaison aux récepteurs différent.

Unicité de la this compound : La this compound est unique en raison de sa haute sélectivité pour les récepteurs de la sérotonine 5-HT2A et de la dopamine D4, ce qui la distingue des autres antipsychotiques qui ciblent principalement les récepteurs de la dopamine D2. Cette sélectivité contribue à sa faible incidence d'effets secondaires extrapyramidaux par rapport aux autres antipsychotiques .

Comparaison Avec Des Composés Similaires

Levomepromazine: Another low-potency antipsychotic with sedative effects.

Melperone: A butyrophenone derivative with similar antipsychotic properties.

Haloperidol: A high-potency antipsychotic with a different receptor binding profile.

Uniqueness of Pipamperone: Pipamperone is unique due to its high selectivity for serotonin 5-HT2A and dopamine D4 receptors, which distinguishes it from other antipsychotics that primarily target dopamine D2 receptors. This selectivity contributes to its lower incidence of extrapyramidal side effects compared to other antipsychotics .

Propriétés

IUPAC Name |

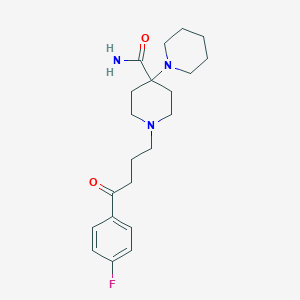

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKPFOAXAHJUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2448-68-2 (di-hydrochloride) | |

| Record name | Pipamperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048369 | |

| Record name | Pipamperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble in methanol | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors. This drug is a selective 5-HT2A, D1 and D4 antagonist. Extrapyramidal adverse effects also appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity. Pipamperone has a 15-fold higher affinity for D4 than D2 receptors. It has been suggested that D4 receptors may play a role in the modulation of GABAergic neuronal activity by dopamine. | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1893-33-0 | |

| Record name | Pipamperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1893-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipamperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipamperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipamperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPAMPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>254 | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.